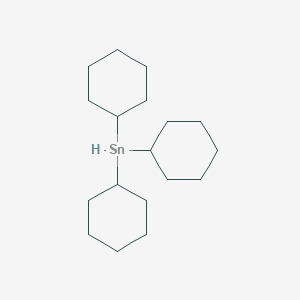

Tricyclohexyltin hydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H34Sn |

|---|---|

Molecular Weight |

369.2 g/mol |

IUPAC Name |

tricyclohexylstannane |

InChI |

InChI=1S/3C6H11.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;; |

InChI Key |

SQEBZYNJTQKFEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)[SnH](C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tricyclohexyltin Hydride from Tricyclohexyltin Chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis of tricyclohexyltin hydride from its precursor, tricyclohexyltin chloride. The primary method detailed is the reduction of the tin-chloride bond using common hydride-donating reagents. This document outlines the core chemical principles, presents key quantitative data in a structured format, provides a detailed experimental protocol, and includes visual diagrams of the reaction mechanism and experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

Organotin hydrides, and specifically this compound, are valuable reagents in organic synthesis, primarily known for their utility in radical reactions. The conversion of organotin halides to their corresponding hydrides is a fundamental and widely practiced transformation. The most common and effective method for this conversion is the reduction of the organotin halide using a suitable hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1] This process involves the nucleophilic substitution of the halide on the tin atom with a hydride ion. Careful control of reaction conditions is essential to ensure high yields and purity, as organotin hydrides can be sensitive to air and moisture.[2]

Reaction Overview and Key Reagents

The synthesis of this compound from tricyclohexyltin chloride is a direct reduction reaction. The general transformation is depicted below:

(C₆H₁₁)₃SnCl + [H⁻] → (C₆H₁₁)₃SnH + Cl⁻

The success of this synthesis hinges on the choice of the hydride source ([H⁻]). Several reagents are capable of effecting this transformation, each with distinct advantages in terms of reactivity, selectivity, and handling requirements.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful and common reducing agent for this purpose.[3] Its high reactivity ensures a complete and relatively fast conversion. However, it reacts violently with water and requires strictly anhydrous and inert conditions.[1][4]

-

Sodium Borohydride (NaBH₄): A milder and safer reducing agent than LiAlH₄. It is often used in protic solvents like ethanol (B145695) or even in biphasic systems with water.[5][6] While safer, it may require longer reaction times or elevated temperatures for less reactive substrates.

-

Diisobutylaluminium Hydride (DIBAL-H): An electrophilic reducing agent, typically used for the selective reduction of esters or nitriles to aldehydes at low temperatures.[2][7] While it can reduce halides, LiAlH₄ is more commonly employed for this specific transformation due to its potency.

For the purposes of this guide, the protocol will focus on the use of Lithium Aluminum Hydride, as it is a highly effective and well-documented reagent for the reduction of organotin halides.[1]

Quantitative Data Presentation

Summarized below are the key physical, chemical, and spectroscopic properties of the starting material and the final product.

Table 1: Physicochemical and Spectroscopic Properties of Tricyclohexyltin Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3091-32-5 | |

| Molecular Formula | (C₆H₁₁)₃SnCl | |

| Molecular Weight | 403.62 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 125-129 °C | [8] |

| Assay | ≥95% | |

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6056-50-4 | [5][9] |

| Molecular Formula | C₁₈H₃₄Sn | [5][9] |

| Molecular Weight | 369.17 g/mol | [5][9] |

| Appearance | Colorless oil | [5] |

| Boiling Point | 129°C / 0.05 mmHg | [9] |

| ¹H NMR (CDCl₃) | δ: 5.29 (s, 1H, Sn-H); 2.82-1.39 (bs, 33H, Cy-H) | [5] |

| ¹³C NMR (CDCl₃) | δ: 31.56; 27.57; 25.62; 24.37 | [5] |

| ¹¹⁹Sn NMR (CDCl₃) | δ: -92.8 ppm |[5] |

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the reduction of tricyclohexyltin chloride using lithium aluminum hydride.

Safety Precautions:

-

Lithium aluminum hydride is highly reactive and pyrophoric upon contact with water. All manipulations must be carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

Organotin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

-

The quenching of LiAlH₄ is highly exothermic and releases hydrogen gas. Perform this step slowly and with adequate cooling.

Materials:

-

Tricyclohexyltin chloride ((C₆H₁₁)₃SnCl)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Dropping funnel, flame-dried

-

Reflux condenser with a gas inlet/outlet for inert atmosphere

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Standard glassware for workup and filtration

-

Vacuum distillation apparatus

Procedure:

-

Apparatus Setup: Assemble the flame-dried three-necked flask with a magnetic stir bar, dropping funnel, and condenser. Ensure the system is under a positive pressure of dry nitrogen or argon.

-

Reaction Setup: In the reaction flask, add tricyclohexyltin chloride (1.0 eq) and dissolve it in anhydrous diethyl ether (approx. 3-5 mL per gram of chloride). Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Preparation: In a separate dry flask, carefully prepare a suspension of lithium aluminum hydride (1.0-1.2 eq) in anhydrous diethyl ether.

-

Addition of Reducing Agent: Transfer the LiAlH₄ suspension to the dropping funnel and add it dropwise to the stirred solution of tricyclohexyltin chloride over 30-45 minutes. Maintain the internal temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours to ensure the reaction goes to completion.[1]

-

Quenching: Cool the reaction mixture back down to 0 °C with an ice-water bath. Quench the reaction by adding distilled water extremely slowly and carefully dropwise. An initial vigorous evolution of hydrogen gas will be observed. Continue adding water until the gas evolution ceases and a greyish-white precipitate of aluminum and lithium salts forms.

-

Workup and Isolation:

-

Filter the mixture through a pad of Celite or filter paper to remove the inorganic salts. Wash the filter cake with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

-

Purification: Purify the crude oil by vacuum distillation to afford this compound as a pure, colorless oil.[5]

Visualizations: Mechanism and Workflow

To further clarify the process, the following diagrams created using the DOT language illustrate the core reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the reduction of tricyclohexyltin chloride.

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. adichemistry.com [adichemistry.com]

- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]

- 7. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 8. US3355468A - Process for preparing tricyclohexyltin chloride - Google Patents [patents.google.com]

- 9. This compound CAS#: 6056-50-4 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexyltin hydride ((C₆H₁₁)₃SnH), a prominent member of the organotin hydride family, is a versatile and powerful reducing agent in organic synthesis. Its utility in mediating a variety of chemical transformations, particularly in the realm of free-radical chemistry, has cemented its place in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data-driven insights, detailed experimental protocols, and the underlying mechanisms of its reactivity. Understanding these core characteristics is paramount for its safe handling, effective application, and for anticipating its potential biological interactions, a crucial consideration for professionals in drug development.

Physical Properties

This compound is a colorless oil at room temperature. A summary of its key physical properties is presented in the table below. These properties are essential for its purification, handling, and storage.

| Property | Value | Reference(s) |

| CAS Number | 3047-10-7 | [1] |

| Molecular Formula | C₁₈H₃₅Sn | |

| Molecular Weight | 369.17 g/mol | |

| Appearance | Clear liquid | [2] |

| Boiling Point | 129 °C at 0.05 mmHg | [3][4] |

| Refractive Index (n_D) | 1.5409 | [3][4] |

| Flash Point | 105 °C | [3][4] |

| Specific Gravity | 1.26 | [3][4] |

| Solubility | Insoluble in water. | [2] |

| Vapor Pressure | < 0.1 mm Hg @ 20°C | [2] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the tin-hydrogen (Sn-H) bond. This bond is relatively weak, making it a ready source of a hydrogen radical (H•) or a hydride ion (H⁻), depending on the reaction conditions.

Stability and Storage: this compound is sensitive to air, moisture, and light.[2] It reacts slowly with water and can decompose upon exposure to direct sunlight.[2] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at temperatures below 5°C.[2]

Reactivity:

-

Free-Radical Reactions: This is the most significant aspect of this compound's chemistry. The Sn-H bond can undergo homolytic cleavage, typically initiated by heat or a radical initiator like azobisisobutyronitrile (AIBN), to generate a tricyclohexyltin radical ((C₆H₁₁)₃Sn•) and a hydrogen atom.[5][6] This reactivity is harnessed in numerous synthetic transformations, including dehalogenations, deoxygenations, and radical cyclizations.[5][7]

-

Hydrostannation: this compound can add across carbon-carbon double and triple bonds in a process known as hydrostannation. This reaction is a powerful method for the formation of new carbon-tin bonds, yielding vinyl- or alkylstannanes which are valuable intermediates in organic synthesis.

-

Reduction of Carbonyls: While less common than its use in radical reactions, this compound can reduce aldehydes and ketones to their corresponding alcohols.

Hazardous Decomposition: Upon thermal decomposition or in the presence of certain reagents, this compound can produce hydrogen gas, organic acid vapors, and tin oxides.[2]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the safe and effective use of this compound.

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reduction of a tricyclohexyltin halide or hydroxide (B78521). The following protocol is adapted from a patented procedure.[8]

Reaction: (C₆H₁₁)₃SnOH + NaBH₄ → (C₆H₁₁)₃SnH

Materials:

-

Tricyclohexyltin hydroxide ((C₆H₁₁)₃SnOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether (anhydrous)

-

Water (deionized)

-

Magnesium sulfate (B86663) (anhydrous)

-

Nitrogen or Argon gas supply

-

Three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen/argon inlet, and a dropping funnel.

Procedure:

-

A mixture of 400 mL of diethyl ether and water (1:1) is placed in a 1 L three-necked flask and cooled to 0°C under a nitrogen atmosphere.[8]

-

Sodium borohydride (3 g, 79.4 mmol) is carefully added to the cooled mixture with stirring.[8]

-

Tricyclohexyltin hydroxide (30 g, 62.2 mmol) is then added portion-wise to the reaction mixture.[8]

-

An additional 100 mL of diethyl ether is added, and the mixture is stirred at room temperature for 48 hours.[8]

-

After the reaction is complete, the organic layer is separated.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[8]

-

The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[8]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the Sn-H stretch is expected in the region of 1800-1850 cm⁻¹.

Mandatory Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Mechanism of Free-Radical Dehalogenation

Caption: The free-radical chain mechanism for the dehalogenation of an alkyl halide.

Toxicological Considerations and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of organotin compounds is known to exhibit significant toxicity, primarily through endocrine disruption.[2][3][4][9][10] These compounds can act as potent agonists for nuclear receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR).[9] Activation of these receptors can lead to the induction of adipogenesis (fat cell formation) and other metabolic disruptions.[9]

Furthermore, organotins are known to induce oxidative stress, damage mitochondrial function, and interfere with steroid hormone metabolism.[3] The general mechanism of organotin-induced cellular toxicity often involves interaction with cellular membranes, leading to disruption of ion transport and mitochondrial function, ultimately triggering apoptosis (programmed cell death).

Conclusion

This compound is a valuable synthetic reagent with well-defined physical and chemical properties. Its utility in free-radical chemistry is a cornerstone of modern organic synthesis. However, its potential toxicity, characteristic of organotin compounds, necessitates careful handling and a thorough understanding of its reactive nature. For researchers and professionals in drug development, a comprehensive knowledge of its properties, synthetic routes, and potential biological interactions is essential for both innovative applications and ensuring laboratory safety. Further research into the specific biological signaling pathways affected by this compound would be beneficial for a more complete toxicological profile.

References

- 1. How to Measure Specific Gravity - 911Metallurgist [911metallurgist.com]

- 2. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]

An In-depth Technical Guide to Tricyclohexyltin Hydride (CAS: 6056-50-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclohexyltin hydride, with the CAS number 6056-50-4, is an organotin compound that serves as a highly effective and selective reducing agent in organic synthesis. Its utility is most pronounced in radical-mediated reactions, where it functions as a hydrogen atom donor. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, key applications with experimental details, and safety information.

Chemical and Physical Properties

This compound is a viscous, colorless liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6056-50-4 | [1] |

| Molecular Formula | C₁₈H₃₄Sn | [1][2] |

| Molecular Weight | 369.17 g/mol | [1][2] |

| Appearance | Viscous colorless liquid | [2] |

| Boiling Point | 129 °C at 0.05 mmHg | [1] |

| Specific Gravity | 1.26 | [1] |

| Refractive Index | 1.5409 | [1] |

| Flash Point | 105 °C | [1] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water. | [1] |

Spectroscopic Data

A summary of the key spectroscopic data for the characterization of this compound is provided below.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.29 (s, 1H, Sn-H), 2.82-1.39 (br s, 33H, cyclohexyl) | [2] |

| ¹³C NMR (CDCl₃) | δ 31.56, 27.57, 25.62, 24.37 | [2] |

| ¹¹⁹Sn NMR (CDCl₃) | δ -92.8 ppm | [2] |

Synthesis

This compound can be reliably synthesized from the corresponding hydroxide (B78521). A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Tricyclohexyltin Hydroxide

Reaction: (C₆H₁₁)₃SnOH + NaBH₄ → (C₆H₁₁)₃SnH

Materials:

-

Tricyclohexyltin hydroxide (Cyhexatin)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Diethyl ether

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas (for inert atmosphere)

Procedure: [2]

-

In a 1 L three-necked flask equipped with a stirrer and under a nitrogen atmosphere, a mixture of 400 mL of diethyl ether and water (1:1 ratio) is cooled to 0 °C.

-

Sodium borohydride (3 g, 79.4 mmol) is carefully added to the cooled mixture.

-

Tricyclohexyltin hydroxide (30 g, 62.2 mmol) is then added portion-wise.

-

An additional 100 mL of diethyl ether is added, and the reaction mixture is stirred at room temperature for 48 hours.

-

After the reaction is complete, the organic layer is separated.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation under high vacuum to yield this compound as a colorless oil.

Expected Yield: 81%[2]

Core Applications and Mechanisms

This compound is a valuable reagent in radical chemistry, primarily for dehalogenation, deoxygenation, and hydrostannylation reactions. These reactions are typically initiated by the thermal decomposition of azobisisobutyronitrile (AIBN).

Radical Dehalogenation of Alkyl Halides

This reaction involves the replacement of a halogen atom with a hydrogen atom. The general mechanism is a radical chain process.

References

An In-depth Technical Guide on Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of Tricyclohexyltin Hydride. The information is curated to be a foundational resource for professionals engaged in chemical research and development.

Core Physicochemical Properties

This compound, also known as Tricyclohexylstannane, is an organotin compound.[1] It presents as a viscous, colorless to straw-colored, clear liquid.[1][2] This compound is primarily utilized as a chemical intermediate in various synthetic processes.[1] A key aspect of its reactivity is its sensitivity to direct sunlight, which causes slow degradation to an inorganic tin salt.[1] Furthermore, it can generate hydrogen when exposed to alkalis and protic materials like water or alcohol, especially in the presence of metal salts.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and safety considerations.

| Property | Value |

| Molecular Formula | C18H34Sn[2][3][] |

| Linear Formula | (C6H11)3SnH[2] |

| Molecular Weight | 369.17 g/mol [2][3][] |

| CAS Number | 6056-50-4[2][3][] |

| Appearance | Viscous, colorless liquid[2] |

| Boiling Point | 129°C @ 0.05 mmHg[1][2][3] |

| Flash Point | 105°C[1][3] |

| Specific Gravity / Density | 1.26[1][3] |

| Refractive Index | 1.5409[1][3] |

| Vapor Pressure | < 0.1 mmHg @ 20°C[1] |

| Solubility | Insoluble in water[1] |

Logical Relationship Diagram

The following diagram illustrates the core identifying characteristics of this compound and their direct relationship.

Experimental Protocols & Further Research

Detailed experimental protocols involving this compound are highly specific to its application in a given synthesis or experimental setup. The provided search results do not contain specific, citable experimental methodologies or established signaling pathways associated with this compound for a drug development context. Researchers planning to use this reagent should consult specialized synthetic chemistry literature and adhere to rigorous safety protocols, particularly concerning its handling, storage, and disposal.[1] The material is stable in sealed containers under a dry, inert atmosphere and should be stored at temperatures below 5°C.[1] Incompatible materials include direct sunlight, oxidizing agents, oxygen, and water.[1]

References

An In-depth Technical Guide to the ¹¹⁹Sn NMR Chemical Shift of Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shift of tricyclohexyltin hydride. It includes tabulated spectral data, a comprehensive experimental protocol for acquiring ¹¹⁹Sn NMR spectra of organotin hydrides, and a visualization of a key reaction mechanism involving this class of compounds. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction to this compound and ¹¹⁹Sn NMR Spectroscopy

This compound ((C₆H₁₁)₃SnH) is a key organotin reagent utilized in a variety of chemical transformations, most notably in free-radical reactions such as dehalogenations, deoxygenations, and cyclizations. The tin nucleus, particularly the ¹¹⁹Sn isotope, is an excellent probe for studying the electronic and structural environment of organotin compounds. ¹¹⁹Sn NMR spectroscopy offers a wide chemical shift range, making it highly sensitive to changes in the coordination number and the nature of substituents on the tin atom[1][2].

The ¹¹⁹Sn nucleus has a spin of 1/2 and a natural abundance of 8.59%, making it a suitable candidate for NMR studies. The chemical shifts are typically reported relative to a standard reference compound, tetramethyltin (B1198279) (SnMe₄)[3].

¹¹⁹Sn NMR Chemical Shift Data

The reported ¹¹⁹Sn NMR chemical shift for this compound is a key parameter for its characterization. This value can be used to confirm the identity and purity of the compound in reaction mixtures and final products.

| Compound Name | Formula | Solvent | ¹¹⁹Sn Chemical Shift (δ) [ppm] |

| This compound | (C₆H₁₁)₃SnH | CDCl₃ | -92.8 |

Data sourced from ChemicalBook[3].

The upfield chemical shift observed for this compound is characteristic of a tetracoordinate tin atom bonded to a hydrogen atom. The chemical shift is sensitive to the solvent, and the value may vary in different deuterated solvents[4].

Experimental Protocol for ¹¹⁹Sn NMR Spectroscopy

The following protocol outlines a general procedure for acquiring a high-quality ¹¹⁹Sn NMR spectrum of this compound. This protocol is based on established methodologies for organotin compounds.

3.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. Impurities can lead to the appearance of extraneous peaks in the spectrum.

-

Solvent Selection: Use a deuterated solvent of high purity. Chloroform-d (CDCl₃) is a common choice. The choice of solvent can influence the chemical shift[4].

-

Concentration: Prepare a solution with a concentration of approximately 0.1–0.5 M.

-

NMR Tube: Use a standard 5 mm NMR tube.

-

Reference Standard: Tetramethyltin (SnMe₄) is the universally accepted reference standard for ¹¹⁹Sn NMR, with its chemical shift defined as 0 ppm[3]. An external reference can be prepared by sealing a capillary containing a solution of SnMe₄ in a suitable solvent and placing it inside the NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

-

Tuning: Tune the probe to the ¹¹⁹Sn frequency (e.g., approximately 149.0 MHz on a 400 MHz spectrometer).

-

Experiment: A standard one-pulse ¹H-decoupled ¹¹⁹Sn experiment is typically sufficient. For enhanced sensitivity, polarization transfer techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed[3].

-

Acquisition Parameters:

-

Pulse Width: Calibrate the 90° pulse width for ¹¹⁹Sn.

-

Acquisition Time (at): 1–2 seconds.

-

Relaxation Delay (d1): 2–5 seconds. A longer delay may be necessary for quantitative measurements.

-

Number of Scans (ns): Due to the relatively low sensitivity of ¹¹⁹Sn, a larger number of scans (e.g., 128 to 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): A wide spectral width (e.g., 200-300 ppm) is recommended to ensure all potential tin species are observed. The chemical shift range for tin compounds is very large[1].

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1–2 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the SnMe₄ signal at 0 ppm.

Visualization of a Key Reaction Pathway

This compound is widely used as a radical reducing agent. A common application is the dehalogenation of alkyl halides. The mechanism proceeds via a radical chain reaction. The following diagram illustrates the logical workflow of this catalytic cycle.

References

An In-depth Technical Guide on the Solubility of Tricyclohexyltin Hydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of tricyclohexyltin hydride in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, inferred from related compounds and synthesis procedures. Furthermore, it outlines a comprehensive experimental protocol for determining the precise solubility of this compound, which can be adapted for various laboratory settings.

Introduction to this compound

This compound ((C₆H₁₁)₃SnH) is an organotin compound that serves as a valuable reagent in organic synthesis, primarily as a radical-based reducing agent. Its reactivity and utility are significantly influenced by its solubility in the reaction medium. Understanding its solubility profile is therefore crucial for reaction optimization, purification, and formulation in various applications, including pharmaceutical development.

Solubility Profile

While specific quantitative solubility data (g/100mL or mol/L) for this compound is not extensively documented in the reviewed literature, its solubility can be inferred from the known properties of similar organotin compounds and its handling in synthetic procedures.

Qualitative Solubility Summary

Based on available information for related compounds such as tricyclohexyltin chloride and other organotin hydrides like tributyltin hydride, a qualitative assessment of this compound's solubility is presented in Table 1. Organotin hydrides are generally known to be soluble in a range of common organic solvents.[1][2][3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Expected Solubility | Rationale/Evidence |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Diethyl ether is used as a solvent in the synthesis of this compound, indicating good solubility.[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Tricyclohexyltin chloride, a closely related compound, is soluble in toluene.[5] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | Tricyclohexyltin chloride is reported to be soluble in chloroform.[5] |

| Alcohols | Ethanol, Methanol | Soluble | Tricyclohexyltin chloride is soluble in ethanol.[5] |

| Water | - | Insoluble | Organotin hydrides generally have low water solubility and may react slowly with moisture.[6][7] |

It is important to note that this compound is sensitive to moisture and can slowly react with water.[6][7] Therefore, anhydrous solvents are recommended for its use and storage to ensure stability.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocol describes a general method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected anhydrous organic solvent(s)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.2 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a standard curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of the diluted sample from the standard curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. TRICYCLOHEXYLTIN CHLORIDE CAS#: 3091-32-5 [amp.chemicalbook.com]

- 6. This compound CAS#: 6056-50-4 [amp.chemicalbook.com]

- 7. This compound CAS#: 6056-50-4 [m.chemicalbook.com]

An In-depth Technical Guide on the Stability and Storage of Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and optimal storage conditions for Tricyclohexyltin hydride (Cy3SnH). The information is intended to ensure the compound's integrity and promote safe handling in a research and development setting. The content is based on available technical data, safety information, and scientific literature on organotin hydrides.

Physicochemical Properties and Stability Profile

This compound is a clear, straw-colored liquid organotin compound.[1] Its stability is a critical factor for its effective use, as it is susceptible to degradation by several environmental factors. The compound is primarily sensitive to oxygen, moisture, light, and heat.[1][2][3]

Key Stability Characteristics:

-

Thermal Stability: this compound has limited thermal stability. While stable when stored at low temperatures, its purity degrades over time at ambient and elevated temperatures.

-

Oxidative Stability: The tin-hydrogen bond is susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of corresponding organotin oxides and hydroxides.[4]

-

Hydrolytic Stability: The compound reacts slowly with water and moisture, which can lead to the generation of hydrogen gas and the formation of hydroxides and oxides.[1][5]

-

Photosensitivity: Direct sunlight and UV light can cause the degradation of this compound, leading to the formation of inorganic tin salts and other degradation products.[1][3]

Quantitative Stability Data

| Storage Temperature | Approximate Time for Purity to Fall Below 95% | Reference |

| 5°C | 6 months | [1] |

| 25°C | 6 weeks | [1] |

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.

| Condition | Recommendation | Rationale | References |

| Temperature | Store at < 5°C. | To minimize thermal decomposition and prolong shelf life. | [1] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis. | [1][3] |

| Container | Keep in a tightly sealed, opaque container. | To protect from moisture, air, and light. | [1][2] |

| Light Exposure | Avoid direct sunlight and UV light. | To prevent photolytic degradation. | [1][3] |

| Incompatible Materials | Store away from strong oxidizing agents, water, oxygen, and direct sunlight. | To prevent hazardous reactions and decomposition. | [1][2] |

| Ventilation | Store in a well-ventilated area. | To safely dissipate any potential vapors. | [1][2] |

Decomposition Pathways and Products

The degradation of this compound can proceed through several pathways, primarily oxidation, hydrolysis, and photolysis. While a detailed mechanistic study for this specific compound is not widely published, a proposed degradation pathway can be inferred from the known chemistry of organotin hydrides and related compounds.

Upon exposure to air and moisture, this compound is expected to oxidize to Tricyclohexyltin hydroxide, which can then dehydrate to form bis(tricyclohexyltin) oxide.[1][4] Photolytic degradation, particularly of the related Tricyclohexyltin hydroxide, has been shown to yield dicyclohexyltin oxide and cyclohexylstannoic acid.[6]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity of this compound and monitoring its degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are suitable techniques for this purpose.

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

Objective: To quantify the amount of this compound and identify potential degradation products.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS).

-

Autosampler.

Materials:

-

This compound sample.

-

Anhydrous hexane (B92381) (or other suitable solvent).

-

Microsyringes.

-

GC vials with inserts.

Procedure:

-

Sample Preparation:

-

Under an inert atmosphere (e.g., in a glovebox), prepare a stock solution of this compound in anhydrous hexane at a concentration of approximately 1 mg/mL.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For stability testing, store aliquots of the stock solution under the desired stress conditions (e.g., 40°C, exposure to air, exposure to light).

-

At specified time points, dilute an aliquot of the stressed sample to a concentration within the calibration range.

-

-

GC-MS Conditions:

-

GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Hold at 300°C for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (e.g., m/z 50-500) to identify unknown degradation products and Selected Ion Monitoring (SIM) for quantification of the parent compound and known degradants.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the stressed samples using the calibration curve.

-

Analyze the full scan data from the stressed samples to identify any new peaks corresponding to degradation products by comparing their mass spectra to libraries and known fragmentation patterns of organotin compounds.

-

NMR spectroscopy provides a non-destructive method to monitor the degradation of this compound. The disappearance of the Sn-H proton signal in ¹H NMR and changes in the chemical shift in ¹¹⁹Sn NMR are indicative of degradation.

Objective: To monitor the relative decrease of the this compound signal and the appearance of signals from degradation products over time.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Materials:

-

This compound sample.

-

Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.

-

Internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a stable compound with a known concentration and non-overlapping signals).

Procedure:

-

Sample Preparation:

-

In an NMR tube, dissolve a known amount of this compound in a known volume of deuterated solvent containing a known amount of an internal standard.

-

Acquire an initial spectrum (t=0).

-

Store the NMR tube under the desired stress conditions.

-

-

NMR Acquisition:

-

At specified time intervals, acquire ¹H and ¹¹⁹Sn NMR spectra.

-

¹H NMR:

-

The characteristic Sn-H proton signal for this compound appears around δ 5.29 ppm.

-

Integrate the Sn-H signal and the signal of the internal standard.

-

-

¹¹⁹Sn NMR:

-

The chemical shift for this compound is approximately δ -92.8 ppm.

-

Monitor for the appearance of new signals corresponding to degradation products (e.g., oxides, hydroxides).

-

-

-

Data Analysis:

-

Calculate the relative amount of this compound remaining at each time point by comparing the integral of the Sn-H proton signal to the integral of the internal standard.

-

Plot the percentage of remaining this compound against time to determine the degradation profile.

-

Analyze the chemical shifts in the ¹¹⁹Sn NMR spectra to identify the nature of the tin-containing degradation products.

-

Conclusion

The stability of this compound is paramount for its successful application in research and development. It is a reactive compound that is sensitive to heat, air, moisture, and light. Adherence to the recommended storage conditions, including refrigeration under an inert atmosphere and protection from light, is crucial to maintain its integrity. The use of stability-indicating analytical methods, such as GC-MS and NMR, is essential for quality control and for monitoring the compound's purity over time. By understanding its stability profile and implementing appropriate handling and storage procedures, researchers can ensure the reliability of their experimental outcomes.

References

- 1. Cyhexatin - Wikipedia [en.wikipedia.org]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Photochemical fate of triphenyltin pesticides in engineered UV and UV-H2O2 treatment systems: Reaction kinetics, transformation products, and residual toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Disposal of Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and detailed information for the handling and disposal of Tricyclohexyltin hydride. The following sections outline the chemical and physical properties, known hazards, necessary protective measures, and emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an organotin compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C18H34Sn | [1][2] |

| Molecular Weight | 369.17 g/mol | [1][3][4] |

| Appearance | Clear to straw-colored, viscous liquid | [3][4] |

| Boiling Point | 129 °C @ 0.05 mmHg | [1][3][4] |

| Flash Point | 105 °C | [1][3] |

| Specific Gravity | 1.26 | [1][3] |

| Vapor Pressure | < 0.1 mm Hg @ 20°C | [3] |

| Solubility | Insoluble in water. | [3] |

| Refractive Index | 1.5409 | [1][3] |

| Freezing Point | < 10 °C | [3] |

Hazard Identification and Toxicology

This compound is a hazardous substance that requires careful handling. The primary hazards are:

-

Skin Irritation: Causes skin irritation.[3] Organotins may be absorbed through the skin.[3]

-

Serious Eye Irritation: Causes serious eye irritation.[3]

-

Inhalation Hazard: May cause irritation to the respiratory tract.[3]

-

Ingestion Hazard: May be harmful if swallowed.[3]

Toxicological Data: Quantitative toxicological data for this compound is not readily available in the provided search results. It is classified as causing skin and serious eye irritation.[3]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of vapors.[3] Local exhaust or general room ventilation should be provided.[3]

-

Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for the safe handling of this compound.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[3] |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | To protect against eye contact and serious eye irritation.[3] |

| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |

| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended where inhalation exposure may occur.[3] | To prevent respiratory tract irritation.[3] |

Hygiene Measures

-

Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[3]

-

Remove and wash contaminated clothing before reuse.[3]

-

Avoid all eye and skin contact and do not breathe vapor and mist.[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is below 5°C.[3]

-

Stability: The compound is stable in sealed containers under a dry, inert atmosphere.[3] Direct sunlight causes slow degradation to an inorganic tin salt.[3]

-

Incompatible Materials: Avoid contact with oxidizing agents, oxygen, water, heat, open flames, and sparks.[3] The product can generate small amounts of hydrogen when exposed to alkalis and protic materials like water and alcohol in combination with metal salts.[3]

Emergency Procedures

Immediate and appropriate response to emergencies can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[3] |

| Skin Contact | Immediately wash the affected area with plenty of water.[3] Get medical advice/attention.[3] Application of corticosteroid creams has been effective in treating severe skin irritation.[3] If blisters develop, they may require abrasion to promote healing.[3] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and get medical advice/attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[3] Get immediate medical advice/attention.[3] |

Spill Response Protocol

In the event of a spill, follow these steps:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[3]

-

Absorb: Use an inert absorbent material to collect the spilled substance.[3]

-

Collect: Sweep or shovel the absorbed material into an appropriate container for disposal.[3]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Notify the appropriate authorities if the liquid enters sewers or public waters.[3]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]

-

Unsuitable Extinguishing Media: Do not use straight streams of water.[3]

-

Hazards from Combustion: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]

Disposal Guidelines

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

-

General Principle: Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[3] This material and its container must be disposed of as hazardous waste.[7]

-

Prohibited Disposal: Do not dispose of waste into the sewer system.[3] Avoid release to the environment.[3]

-

Container Disposal: Handle uncleaned containers as you would the product itself.

Experimental Protocols & Visualizations

While specific experimental protocols for synthesis or analysis are beyond the scope of this safety guide, the following workflows illustrate the logical steps for safe handling and emergency response.

Safe Handling and Storage Workflow

Caption: Workflow for the safe handling and storage of this compound.

Spill Response Decision Tree

Caption: Decision tree for responding to a this compound spill.

Disposal Process Flowchart

Caption: Flowchart for the proper disposal of this compound waste.

References

- 1. This compound CAS#: 6056-50-4 [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. This compound | Stannane, tricyclohexyl- | C18H34Sn - Ereztech [ereztech.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

Methodological & Application

Application Notes and Protocols: Tricyclohexyltin Hydride Mediated Radical Dehalogenation of Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical dehalogenation is a powerful synthetic transformation that replaces a halogen atom with a hydrogen atom. This method is particularly valuable in organic synthesis and drug development for the removal of halide directing groups or for the late-stage functionalization of complex molecules. Tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH), while less common than its tributyltin counterpart, offers an effective means to achieve this transformation, often with advantages in terms of product purification due to its crystalline nature and lower volatility. This document provides detailed application notes and experimental protocols for the this compound-mediated radical dehalogenation of aryl halides, initiated by 2,2'-azobis(isobutyronitrile) (AIBN).

Reaction Mechanism

The dehalogenation proceeds via a radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates two cyanopropyl radicals and a molecule of nitrogen gas. The cyanopropyl radical then abstracts a hydrogen atom from this compound to form the tricyclohexyltin radical ((c-C₆H₁₁)₃Sn•).

-

Propagation: The tricyclohexyltin radical reacts with the aryl halide (Ar-X) to form a new tin-halogen bond and an aryl radical (Ar•). This aryl radical then abstracts a hydrogen atom from another molecule of this compound to yield the dehalogenated arene (Ar-H) and regenerate the tricyclohexyltin radical, which can continue the chain reaction.

-

Termination: The radical chain is terminated by the combination of any two radical species present in the reaction mixture.

Quantitative Data Summary

The efficiency of the dehalogenation reaction is dependent on the nature of the aryl halide and the reaction conditions. The general reactivity trend for the halogen is I > Br > Cl > F. The following table summarizes typical reaction conditions and expected yields for the dehalogenation of various aryl halides with this compound.

| Aryl Halide Substrate | Halogen (X) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 4-Iodoanisole | I | 2-4 | 80 | >90 |

| 4-Bromoanisole | Br | 4-8 | 80 | 85-95 |

| 1-Bromonaphthalene | Br | 4-6 | 80 | ~90 |

| 4-Chlorotoluene | Cl | 8-16 | 110 (Toluene) | 70-80 |

| 2-Chloropyridine | Cl | 12-24 | 110 (Toluene) | 60-75 |

Note: The data presented are representative and may require optimization for specific substrates and scales. Reactions with aryl chlorides typically require higher temperatures and longer reaction times.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound can be found in the chemical literature. One common method involves the reduction of tricyclohexyltin chloride or oxide with a suitable reducing agent like lithium aluminum hydride or sodium borohydride.

General Protocol for Radical Dehalogenation of an Aryl Halide

This protocol describes a general procedure for the dehalogenation of a representative aryl bromide. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.2 mmol, 1.2 equiv)

-

AIBN (0.1 mmol, 0.1 equiv)

-

Anhydrous toluene (B28343) or benzene (B151609) (10 mL)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Inert gas supply (argon or nitrogen)

-

Heating mantle or oil bath

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol) and AIBN (0.1 mmol).

-

Flush the flask with an inert gas for 10-15 minutes.

-

Add anhydrous toluene (or benzene) (10 mL) via syringe.

-

Add this compound (1.2 mmol) to the solution via syringe.

-

Heat the reaction mixture to 80-110 °C (refluxing toluene) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to separate the dehalogenated product from the tricyclohexyltin bromide byproduct.

Work-up Note: The removal of organotin byproducts can be facilitated by partitioning the crude reaction mixture between an organic solvent (e.g., hexane (B92381) or diethyl ether) and an aqueous solution of potassium fluoride (B91410). The tin fluoride salt is insoluble in the organic phase and can be removed by filtration.

Visualizations

Catalytic Cycle of this compound Mediated Dehalogenation

Caption: Catalytic cycle of the radical dehalogenation.

Experimental Workflow for Dehalogenation

Caption: General experimental workflow.

Application Notes and Protocols for Barton-McCombie Deoxygenation using Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Barton-McCombie deoxygenation of secondary alcohols using tricyclohexyltin hydride. This radical-mediated reaction is a powerful tool for the selective removal of hydroxyl groups in complex molecules, a crucial transformation in natural product synthesis and medicinal chemistry.[1][2][3]

The protocol is divided into two key stages: the formation of an S-methyl xanthate derivative from the parent alcohol and the subsequent deoxygenation using this compound and a radical initiator. While tributyltin hydride is more commonly cited in the literature, this compound can be employed as an alternative hydrogen source.[3][4] This document provides a representative protocol adapted from established procedures.

Data Presentation

The efficiency of the Barton-McCombie deoxygenation is influenced by the substrate, reaction conditions, and the nature of the tin hydride. The following tables summarize typical reaction parameters and expected outcomes based on analogous reactions with trialkyltin hydrides.

Table 1: General Reaction Conditions for S-Methyl Xanthate Formation

| Parameter | Value | Notes |

| Substrate | Secondary Alcohol | 1.0 equiv |

| Base | Sodium Hydride (NaH) | 1.2 - 1.5 equiv |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Sufficient to dissolve the substrate |

| Thionating Agent | Carbon Disulfide (CS₂) | 2.0 - 5.0 equiv |

| Alkylating Agent | Methyl Iodide (MeI) | 1.5 - 5.0 equiv |

| Temperature | 0 °C to room temperature | Initial deprotonation at 0°C is common. |

| Reaction Time | 1 - 24 hours | Monitored by TLC. |

| Typical Yield | 80 - 95% | Substrate dependent. |

Table 2: General Reaction Conditions for Deoxygenation with Tin Hydride

| Parameter | Value | Notes |

| Substrate | S-Methyl Xanthate | 1.0 equiv |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | 0.1 - 0.2 equiv |

| Hydrogen Donor | This compound ((c-C₆H₁₁)₃SnH) | 1.1 - 1.5 equiv |

| Solvent | Anhydrous Toluene or Benzene | Reflux conditions |

| Temperature | 80 - 110 °C | Dependent on the solvent's boiling point.[1] |

| Reaction Time | 2 - 6 hours | Monitored by TLC. |

| Typical Yield | 70 - 90% | Substrate and conditions dependent. |

Experimental Protocols

Protocol 1: Synthesis of an S-Methyl Xanthate from a Secondary Alcohol

This protocol details the conversion of a secondary alcohol to its corresponding S-methyl xanthate derivative.

Materials:

-

Secondary alcohol

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Carbon disulfide (CS₂)

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere techniques.

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the secondary alcohol (1.0 equiv) and dissolve it in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add carbon disulfide (2.0 equiv) dropwise at 0 °C. The reaction mixture will typically turn yellow.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude S-methyl xanthate, which can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Barton-McCombie Deoxygenation using this compound

This protocol describes the deoxygenation of the S-methyl xanthate to the corresponding alkane.

Materials:

-

S-Methyl xanthate

-

Anhydrous toluene

-

This compound ((c-C₆H₁₁)₃SnH)

-

Azobisisobutyronitrile (AIBN)

-

Saturated aqueous potassium fluoride (B91410) (KF) solution

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

Celite®

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, and standard glassware for inert atmosphere techniques.

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, dissolve the S-methyl xanthate (1.0 equiv) in anhydrous toluene.

-

Add this compound (1.2 equiv) and AIBN (0.2 equiv) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or diethyl ether.

-

To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of KF for at least 1 hour. A white precipitate of tricyclohexyltin fluoride will form.

-

Filter the mixture through a pad of Celite® to remove the precipitate, washing the filter cake with the organic solvent.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude deoxygenated product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure alkane.

Mandatory Visualization

Caption: Experimental workflow for the Barton-McCombie deoxygenation.

Caption: Radical mechanism of the Barton-McCombie deoxygenation.

References

Application Notes and Protocols: Tricyclohexyltin Hydride in Giese Reactions with Electron-Deficient Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Giese reaction is a powerful and versatile method for the formation of carbon-carbon bonds in organic synthesis. It involves the intermolecular addition of a carbon-centered radical to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, nitrile, or sulfone.[1] Traditionally, this reaction has been mediated by organotin hydrides, which serve as radical initiators and chain transfer agents. Among these, tricyclohexyltin hydride ((c-C₆H₁₁)₃SnH) is a notable reagent, alongside the more commonly used tributyltin hydride.

This document provides detailed application notes and protocols for the use of this compound in Giese reactions with various electron-deficient alkenes. While specific examples in the literature predominantly feature tributyltin hydride, the principles and procedures are analogous for this compound, with potential differences arising from steric bulk and reactivity. The information presented here is intended to guide researchers in designing and executing Giese reactions using this reagent.

Reaction Mechanism and Principles

The Giese reaction proceeds via a radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is typically initiated by the homolytic cleavage of a radical initiator, most commonly azobisisobutyronitrile (AIBN), upon heating or photolysis. The resulting radical abstracts a hydrogen atom from this compound to generate the tricyclohexyltin radical ((c-C₆H₁₁)₃Sn•).

-

Propagation: The tricyclohexyltin radical then abstracts a halogen atom or other radical precursor group from an organic halide (R-X) to form a carbon-centered radical (R•). This radical subsequently adds to the β-position of an electron-deficient alkene (the Michael acceptor) to form a new, more stable α-carbonyl or α-cyano radical. This new radical then abstracts a hydrogen atom from another molecule of this compound, yielding the final product and regenerating the tricyclohexyltin radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

Advantages and Considerations of this compound

While less common in the literature than tributyltin hydride, this compound offers certain potential advantages and has specific considerations for its use:

-

Steric Hindrance: The cyclohexyl groups are significantly larger than butyl groups, which can influence the stereoselectivity of the radical addition, potentially leading to different diastereomeric ratios in certain reactions.

-

Toxicity: All organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] While data on the comparative toxicity is limited, it is prudent to assume a high level of toxicity for this compound.

-

Byproduct Removal: The tin-containing byproducts (e.g., tricyclohexyltin halides) can be challenging to remove from the reaction mixture. Chromatographic purification is often required.

Experimental Protocols

The following are generalized protocols for conducting a Giese reaction using this compound. The specific conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for different substrates.

General Protocol for Intermolecular Giese Reaction

-

Reagents and Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alkyl halide (1.0 equiv), the electron-deficient alkene (1.5-3.0 equiv), and a radical initiator such as AIBN (0.1-0.2 equiv).

-

Dissolve the reagents in a suitable anhydrous solvent (e.g., benzene, toluene, or THF).

-

Degas the solution by bubbling nitrogen through it for 15-30 minutes.

-

-

Reaction Execution:

-

To the degassed solution, add this compound (1.1-1.5 equiv) via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C for thermal initiation with AIBN) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel. To facilitate the removal of tin byproducts, a preliminary workup can be performed by partitioning the crude mixture between acetonitrile (B52724) and hexane (B92381). The desired product will preferentially partition into the acetonitrile layer, while the tin residues will remain in the hexane layer. Alternatively, treatment with a solution of iodine in the reaction solvent can convert the remaining tin hydride to the corresponding iodide, which can be more easily removed.

-

Quantitative Data Summary

Due to the limited availability of specific data for this compound in the literature, the following table presents representative yields for Giese reactions with various electron-deficient alkenes using the closely related and more extensively studied tributyltin hydride . These values can serve as a useful benchmark for reactions employing this compound.

| Alkyl Halide Precursor | Electron-Deficient Alkene | Product Yield (%) | Reference |

| tert-Butyl bromide | Acrylonitrile | 85% | Giese, B. Angew. Chem. Int. Ed. Engl.1985 , 24, 553-565. |

| Cyclohexyl iodide | Methyl acrylate | 90% | Giese, B. Angew. Chem. Int. Ed. Engl.1985 , 24, 553-565. |

| Isopropyl iodide | Methyl vinyl ketone | 78% | Giese, B. Angew. Chem. Int. Ed. Engl.1985 , 24, 553-565. |

| Adamantyl bromide | Acrylonitrile | 92% | Giese, B. Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds, Pergamon Press, 1986. |

| Cyclopentyl iodide | Diethyl fumarate | 88% | Giese, B. Radicals in Organic Synthesis: Formation of Carbon-Carbon Bonds, Pergamon Press, 1986. |

Mandatory Visualizations

Giese Reaction Mechanism

Caption: The radical chain mechanism of the Giese reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Giese reaction.

Applications in Drug Development

The Giese reaction and related radical additions are valuable tools in the synthesis of complex molecules, including natural products and pharmaceutical agents. The ability to form carbon-carbon bonds under relatively mild, neutral conditions makes this reaction compatible with a wide range of functional groups, which is a significant advantage in the later stages of a synthetic sequence.

While specific examples detailing the use of this compound in drug synthesis are not prevalent in the literature, the Giese reaction, in general, has been employed in the synthesis of various complex targets. For instance, radical cyclizations, which are intramolecular versions of the Giese reaction, have been instrumental in the construction of intricate ring systems found in many biologically active compounds. The principles of the intermolecular Giese reaction are directly applicable to the addition of complex fragments to a core scaffold, a common strategy in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

The development of tin-free Giese-type reactions has been a major focus in recent years to mitigate the toxicity concerns associated with organotin reagents.[3] However, for certain applications where high reactivity and reliability are paramount, the classic tin-hydride-mediated Giese reaction remains a relevant and powerful method.

Conclusion

This compound is a viable, albeit less commonly documented, reagent for mediating Giese reactions with electron-deficient alkenes. The reaction proceeds through a well-understood radical chain mechanism and offers a reliable method for carbon-carbon bond formation. While the toxicity of organotin compounds necessitates careful handling and purification, the Giese reaction remains a valuable tool in the arsenal (B13267) of synthetic organic chemists, including those in the field of drug discovery and development. The protocols and data presented herein provide a foundation for the successful implementation of this compound in this important transformation.

References

Application Notes and Protocols for Intramolecular Radical Cyclization Using Tricyclohexyltin Hydride

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Intramolecular Radical Cyclization

Intramolecular radical cyclization is a powerful and versatile method in organic synthesis for the construction of cyclic compounds, including carbocycles and heterocycles. This methodology is particularly valuable in the synthesis of complex natural products and pharmaceutical agents due to its mild reaction conditions and high tolerance for a wide range of functional groups. Among the various reagents employed to mediate these transformations, organotin hydrides, such as tricyclohexyltin hydride ((C₆H₁₁)₃SnH) and the more commonly used tributyltin hydride (Bu₃SnH), are highly effective. These reagents act as sources of a tin radical, which initiates a radical chain reaction leading to the desired cyclized product.

The reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and proceed through a chain mechanism involving the formation of a carbon-centered radical from a suitable precursor (e.g., an alkyl halide), followed by an intramolecular attack on a multiple bond (alkene, alkyne, etc.) to form a new ring.

The Role and Comparison of this compound

This compound functions analogously to tributyltin hydride in radical cyclization reactions. The choice between these reagents often depends on the specific requirements of the synthesis, particularly concerning the purification of the final product.

-

This compound ((C₆H₁₁)₃SnH): A key advantage of using this compound is that its corresponding halide byproduct, tricyclohexyltin halide ((C₆H₁₁)₃SnX), is a crystalline solid that is often less soluble in common organic solvents. This property can simplify the purification process, as the byproduct can sometimes be removed by filtration.

-

Tributyltin Hydride (Bu₃SnH): This is the most widely used tin hydride reagent due to its high reactivity and solubility. However, the removal of the oily tributyltin halide byproduct (Bu₃SnX) can be challenging and often requires chromatographic separation or specific work-up procedures.

In terms of reactivity, both reagents are effective hydrogen atom donors, though subtle differences in steric hindrance and reaction kinetics may be observed. For most applications, the reaction conditions and outcomes are comparable.

Mechanism of Radical Cyclization

The intramolecular radical cyclization mediated by this compound proceeds through a radical chain mechanism consisting of three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the thermal or photochemical decomposition of a radical initiator, typically AIBN, to generate two cyanopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from this compound to produce the tricyclohexyltin radical ((C₆H₁₁)₃Sn•), which is the key chain-carrying species.

-

Propagation: This stage consists of two key steps:

-

Radical Formation: The tricyclohexyltin radical abstracts a halogen atom (or another suitable radical precursor group) from the substrate to form a carbon-centered radical and tricyclohexyltin halide.

-

Cyclization: The newly formed carbon radical undergoes an intramolecular addition to a double or triple bond within the molecule. The regioselectivity of this step is generally governed by Baldwin's rules, with the formation of five- and six-membered rings being the most common. The exo-trig cyclization, leading to a ring with the radical center outside the newly formed ring, is typically favored kinetically over the endo-trig pathway. For example, the 5-exo-trig cyclization of a 5-hexenyl radical is significantly faster than the 6-endo-trig cyclization.

-

Hydrogen Atom Transfer: The cyclized radical then abstracts a hydrogen atom from a molecule of this compound to yield the final product and regenerate the tricyclohexyltin radical, which can then participate in another cycle.

-

-

Termination: The radical chain is terminated by the combination of any two radical species in the reaction mixture.

Safety and Handling of Organotin Hydrides

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. These compounds are readily absorbed through the skin and can cause irritation.[2] Inhalation of vapors should be avoided. Due to their toxicity, the use of organotin hydrides should be minimized where possible, and alternative "tin-free" radical cyclization methods should be considered if applicable.